7-(2-羧甲基乙基)-5-(2-氯苯基)-噻吩并-1,4-二氮杂戊-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

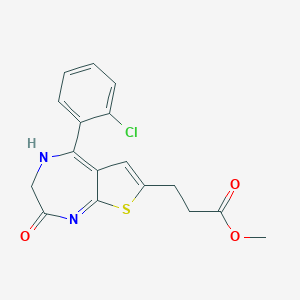

The synthesis of thieno[1,4]diazepin-2-one derivatives typically involves multi-step organic reactions that begin with the coupling of 3-aminothiophene with α-amino acids, followed by a key step involving an uncatalysed Pictet–Spengler reaction. This reaction facilitates the cyclization to form the seven-membered diazepinone ring. The process has been optimized and applied to produce a series of derivatives including phenylalanine, alanine, and proline-based compounds (Denoyelle et al., 2015).

Molecular Structure Analysis

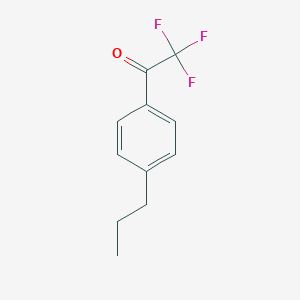

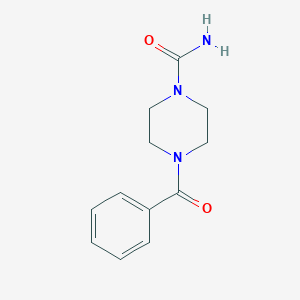

The molecular structure of these compounds showcases a seven-membered diazepinone ring, with the planar thieno and phenyl rings almost perpendicular to one another. This structural arrangement is crucial for their activity and interactions with biological targets. For instance, the temperature-dependent ordering of the methyl group in a closely related compound has been observed, affecting the crystal structure and intermolecular interactions (Dutkiewicz et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno[1,4]diazepin-2-one and its derivatives involves various reactions such as chlorination, nitration, and alkylation. These reactions facilitate the introduction of different substituents on the thieno[1,4]diazepin-2-one ring, altering their chemical properties and pharmacological activities. For example, chlorination and nitration have been described for the synthesis of substituted derivatives, highlighting the electrophilic substitution reactions characteristic of these compounds (Hromatka et al., 1973).

Physical Properties Analysis

The physical properties, including the crystal structure and temperature-dependent behavior of thienodiazepine derivatives, have been extensively studied. These studies reveal how changes in temperature influence the molecular conformation and ordering within the crystal lattice, which in turn affects the compound's solubility, melting point, and other physicochemical properties. Such insights are crucial for the development of pharmaceutical formulations (Dutkiewicz et al., 2012).

Chemical Properties Analysis

The chemical properties of 7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno[1,4]diazepin-2-one derivatives are influenced by their functional groups and structural conformation. These properties determine their reactivity, stability, and interaction with biological targets. The introduction of substituents through chemical reactions such as chlorination, nitration, and alkylation plays a vital role in modulating these chemical properties, making them suitable for various pharmacological applications (Hromatka et al., 1973).

科学研究应用

温度依赖性结构分析

与指定分子在结构上相似的化合物 5-(2-氯苯基)-7-乙基-1H-噻吩并[2,3-e][1,4]二氮杂戊-2(3H)-酮在其晶体结构中表现出有趣的温度依赖性行为。该化合物在单斜 P21/c 空间群中结晶,展示了一个近似镜面对称的七元二氮杂戊环。平面的噻吩环和苯环几乎垂直,具有一个明显的二面角。值得注意的是,甲基在室温下表现出无序性,但在较低温度下逐渐变得有序,表明结构有序性的温度驱动转变。该性质可能对相关化合物在不同热条件下的稳定性和反应性有影响 G. Dutkiewicz, M. Kubicki, A. S. Dayananda, H. Yathirajan, A. Ramesha, 2012。

合成和药理特性

与指定分子密切相关的噻吩二氮杂戊的合成和药理探索已得到广泛研究。这些化合物表现出一系列活性,例如抗戊四唑作用、减弱冲突行为、抑制攻击行为和肌肉松弛作用,而没有明显的自主或神经阻断副作用。这表明它们作为抗焦虑剂的潜力与苯二氮卓类药物具有不同的特性。这些化合物的药理特征,包括它们的快速吸收和消除半衰期,突出了它们在治疗背景下的相关性及其结构特征在决定其生物活性中的重要性 T. Tsumagari, A. Nakajima, T. Fukuda, S. Shuto, T. Kenjo, Y. Morimoto, Y. Takigawa, 1978。

振动光谱分析

与指定分子相似的化合物 4-(2-氯苯基)-2-乙基-9-甲基-6H-噻吩并[3,2-f][1,2,4]三唑并[4,3-a][1,4]二氮杂戊的振动光谱分析提供了对其结构和电子性质的见解。这种分析与量子力学方法相结合,有助于理解分子几何、振动频率和潜在的生物活性。这种方法突出了光谱技术在阐明有助于这些化合物药理特征的结构属性方面的效用 Tintu K. Kuruvilla, J. Prasana, S. Muthu, J. George, 2018。

属性

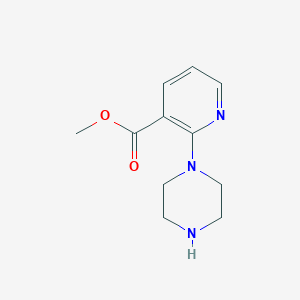

IUPAC Name |

methyl 3-[5-(2-chlorophenyl)-2-oxo-1,3-dihydrothieno[2,3-e][1,4]diazepin-7-yl]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c1-23-15(22)7-6-10-8-12-16(11-4-2-3-5-13(11)18)19-9-14(21)20-17(12)24-10/h2-5,8H,6-7,9H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPPTVSGIOBODT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC2=C(S1)NC(=O)CN=C2C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546344 |

Source

|

| Record name | Methyl 3-[5-(2-chlorophenyl)-2-oxo-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-7-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Carbomethoxyethyl)-5-(2-chlorophenyl)-thieno-1,4-diazepin-2-one | |

CAS RN |

100827-80-3 |

Source

|

| Record name | Methyl 5-(2-chlorophenyl)-2,3-dihydro-2-oxo-1H-thieno[2,3-e]-1,4-diazepine-7-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100827-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[5-(2-chlorophenyl)-2-oxo-3,4-dihydro-2H-thieno[2,3-e][1,4]diazepin-7-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-2-[(E)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole](/img/structure/B28636.png)

![5-Methylpyrido[2,3-d]pyridazine](/img/structure/B28643.png)